REACTION_CXSMILES
|
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH:3]=[CH:2]1.[Li]CCCC.[CH3:15][C:16]([Si:19](Cl)([CH3:21])[CH3:20])([CH3:18])[CH3:17].[Br:23]N1C(=O)CCC1=O>C1COCC1.CCCCCC.N1C=CC=CC=1>[Si:19]([N:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[C:3]([Br:23])=[CH:2]1)([C:16]([CH3:18])([CH3:17])[CH3:15])([CH3:21])[CH3:20] |f:5.6|
|
Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
BrN1C(CCC1=O)=O
|
Name
|
hexane pyridine
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CCCCCC.N1=CC=CC=C1
|
Type
|
CUSTOM
|
Details
|
The solution was stirred coldfor 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The solution was warmed to -10° (ice/salt bath) for 15 minutes
|
Duration
|
15 min
|
Type
|
TEMPERATURE
|
Details
|
re-cooled to -78°
|
Type
|
TEMPERATURE
|
Details
|
cooled to -78°
|
Type
|
ADDITION
|
Details
|
was added to the solution
|
Type
|
FILTRATION
|
Details
|
the resulting suspension was filtered over Celite
|
Type
|
CUSTOM
|
Details
|
The organics were evaporated
|
Type
|
CUSTOM
|
Details
|
the residue quickly purified by flash chromatography (hexanes/methylene chloride 2:1)
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
[Si](C)(C)(C(C)(C)C)N1C=C(C2=CC=CC=C12)Br
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 80.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |